molecular formula C11H8ClN5 B8775200 N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B8775200
M. Wt: 245.67 g/mol
InChI Key: JETSWOCRRFLFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrazolo[3,4-d]pyrimidine core, which is fused with a phenylamino group substituted with a chlorine atom. The unique structure of this compound imparts it with various biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-4-chloropyrazole and formamidine acetate under reflux conditions.

    Introduction of the phenylamino group: The phenylamino group can be introduced through nucleophilic aromatic substitution reactions using 3-chloroaniline and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy.

    Biological Research: The compound is used to study various biological pathways and molecular targets.

    Pharmaceutical Development: It is explored for its potential in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors.

    4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is used in medicinal chemistry.

Uniqueness

N-(3-chlorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to inhibit a broad range of kinases makes it a versatile scaffold for drug development, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C11H8ClN5/c12-7-2-1-3-8(4-7)16-10-9-5-15-17-11(9)14-6-13-10/h1-6H,(H2,13,14,15,16,17)

InChI Key

JETSWOCRRFLFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=NN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 300 mg (0.805 mmol) of 3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine (water content: 1.79%; see Step 90.5), 230 mg (0.845 mmol) of Boc-glycine hydroxysuccinimide ester (Fluka) and 5 ml of THF is stirred at 20° C. for 1.5 hours. The addition of 5 ml of diethyl ether to the reaction mixture, filtration and washing the filter residue with diethyl ether yield 3-13-(N-{N-tert-butyloxy-carbonyl-glycyl}aminomethyl)-phenylamino]4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine; m.p. 181-183° C.
Name
3-(3aminomethyl-phenylamino)-4-(3chloro-phenylamino)-1H-pyrazoio[3,4-d]pyrimidine
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Boc-glycine hydroxysuccinimide ester
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

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